4-Nitrotoluene-d7

Description

BenchChem offers high-quality 4-Nitrotoluene-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrotoluene-d7 including the price, delivery time, and more detailed information at info@benchchem.com.

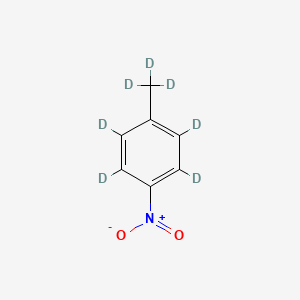

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetradeuterio-3-nitro-6-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTVNYMJQHSSEA-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662156 | |

| Record name | 1-(~2~H_3_)Methyl-4-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84344-19-4 | |

| Record name | 1-(~2~H_3_)Methyl-4-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Deuterium Labeling in Modern Chemistry

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of 4-Nitrotoluene-d7

Isotopically labeled compounds are indispensable tools in contemporary research, particularly within drug discovery and development. The substitution of hydrogen with its heavier, stable isotope, deuterium (²H or D), can profoundly alter a molecule's physicochemical properties without changing its fundamental chemical reactivity. This "kinetic isotope effect" can significantly slow down metabolic pathways involving C-H bond cleavage, a cornerstone of drug metabolism.[1][2] Consequently, deuteration can lead to pharmaceuticals with improved metabolic profiles, enhanced bioavailability, and extended half-lives.[3] 4-Nitrotoluene-d7, a deuterated version of the common synthetic precursor 4-nitrotoluene, serves as a valuable building block for synthesizing more complex deuterated molecules and as a labeled internal standard for analytical applications.[4][5]

This guide provides a comprehensive overview of the synthesis of 4-Nitrotoluene-d7, focusing on the core principles of isotopic labeling and the practical execution of the synthetic steps. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Two-Stage Approach

The synthesis of 4-Nitrotoluene-d7 is logically approached in two distinct stages: first, the exhaustive deuteration of the starting material, toluene, to yield toluene-d8; and second, the regioselective nitration of toluene-d8 to introduce the nitro group at the para-position.

Caption: Overall synthetic workflow for 4-Nitrotoluene-d7.

Part 1: Exhaustive Deuteration via Hydrogen Isotope Exchange (HIE)

The foundational step is the preparation of the fully deuterated precursor, toluene-d8 (CD₃C₆D₅). The most robust and scalable method for this transformation is the direct hydrogen isotope exchange (HIE) reaction. This process involves the direct replacement of protium (¹H) with deuterium from a deuterium source, typically deuterium oxide (D₂O), facilitated by a transition metal catalyst.[6]

Causality of Experimental Choices

-

Deuterium Source: Deuterium oxide (D₂O) is the preferred source due to its relative low cost, safety, and high deuterium content.[7][8] While D₂ gas can be used, D₂O is operationally simpler for most lab-scale and flow-synthesis setups.[7]

-

Catalyst Selection: Heterogeneous catalysts like platinum on carbon (Pt/C) or other transition metals on supports are highly effective.[6][9] Platinum catalysts are particularly efficient at activating both the aromatic C-H bonds and the more challenging benzylic C-H bonds of the methyl group under elevated temperatures and pressures.[6][7] The catalyst facilitates the oxidative addition of C-H bonds to the metal center, allowing for the exchange with deuterium from D₂O.[6]

-

Reaction Conditions: HIE reactions typically require high temperatures (150-250 °C) and pressures to overcome the activation energy for C-H bond cleavage.[4][7] Using a sealed reactor is mandatory. The reaction is often run for an extended period (24-48 hours) or in multiple cycles with fresh D₂O to drive the equilibrium towards exhaustive deuteration and achieve high isotopic enrichment (>99 atom % D).[10]

Experimental Protocol: Synthesis of Toluene-d8

Materials:

-

Toluene (C₇H₈)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

10% Platinum on activated carbon (Pt/C) catalyst

-

High-pressure stainless-steel reactor

Procedure:

-

Reactor Charging: To a high-pressure reactor, add toluene (e.g., 10 g, 108.5 mmol), 10% Pt/C catalyst (e.g., 1 g, 10% w/w), and deuterium oxide (e.g., 50 mL).

-

Sealing and Heating: Seal the reactor securely. Place it in a heating mantle and begin stirring. Heat the mixture to 200 °C. The internal pressure will rise as the temperature increases.

-

Reaction: Maintain the reaction at 200 °C with vigorous stirring for 48 hours to ensure maximum H/D exchange.

-

Cooling and Work-up: After the reaction period, cool the reactor to room temperature. Carefully vent any residual pressure.

-

Separation: Open the reactor and transfer the contents to a separatory funnel. The organic layer (toluene-d8) will separate from the aqueous D₂O layer.

-

Purification: Separate the layers. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and distill to obtain pure toluene-d8.

-

Analysis: Confirm the isotopic enrichment using ¹H NMR (to check for the disappearance of proton signals) and Mass Spectrometry (to confirm the molecular weight of 100.2 g/mol ).

| Parameter | Condition | Rationale |

| Catalyst | 10% Pt/C | Efficient for both aromatic and benzylic C-H activation.[6] |

| D Source | D₂O | Cost-effective, safe, and high deuterium content.[8] |

| Temperature | 200 °C | Provides sufficient energy to overcome C-H activation barriers.[4] |

| Time | 48 hours | Drives the equilibrium towards >99% isotopic incorporation. |

| Pressure | Autogenous | Generated by heating the sealed solvent system. |

Part 2: Regioselective Nitration of Toluene-d8

With the fully deuterated precursor in hand, the next stage is the introduction of a nitro group. The nitration of toluene is a classic example of electrophilic aromatic substitution. The methyl group (and by extension, the trideuteromethyl group) is an activating, ortho, para-directing group.[11] The reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid."[12][13]

Mechanism and Regioselectivity

The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by the stronger sulfuric acid. This electrophile is then attacked by the electron-rich deuterated benzene ring.

Caption: Mechanism of electrophilic nitration of toluene-d8.

To maximize the yield of the desired para-isomer over the ortho-isomer, temperature control is critical. Lower reaction temperatures (0-10 °C) generally favor the formation of the para-product, as it is thermodynamically more stable, while higher temperatures can lead to increased ortho-substitution and dinitration.[12][13]

Experimental Protocol: Nitration of Toluene-d8

Materials:

-

Toluene-d8 (C₇D₈)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice, water, sodium bicarbonate solution

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated H₂SO₄ (e.g., 25 mL) to concentrated HNO₃ (e.g., 15 mL). Keep the mixture cooled.

-

Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place the toluene-d8 (e.g., 10 g, 100 mmol). Cool the flask to 0 °C using an ice-salt bath.

-

Addition of Nitrating Acid: Slowly add the cold nitrating mixture dropwise to the stirred toluene-d8. The rate of addition should be controlled to maintain the internal reaction temperature below 10 °C.[13] This process may take 1-2 hours.

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 2 hours, letting it slowly warm to room temperature.

-

Quenching and Work-up: Pour the reaction mixture slowly over crushed ice with stirring. The crude nitrotoluene isomers will separate as a yellow oil.

-

Neutralization: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash it sequentially with cold water, 2M sodium bicarbonate solution (to remove residual acid), and finally with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting mixture of ortho- and para-nitrotoluene-d7 can be separated. Since 4-nitrotoluene is a solid at room temperature (m.p. 51-54 °C) while 2-nitrotoluene is a liquid, purification can be achieved by fractional crystallization from ethanol or methanol.[14][15]

Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity, purity, and isotopic enrichment of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the primary method to determine isotopic purity. A successful synthesis of 4-Nitrotoluene-d7 will show a near-complete absence of signals in the proton spectrum, particularly the disappearance of the aromatic signals around 7.3-8.1 ppm and the methyl signal around 2.4 ppm that are characteristic of standard 4-nitrotoluene.[16][17] Any residual peaks indicate incomplete deuteration.

-

²H NMR: Deuterium NMR can be used to confirm the presence of deuterium at the expected positions.

-

-

Mass Spectrometry (MS): MS confirms the molecular weight of the deuterated compound. 4-Nitrotoluene has a molecular weight of 137.14 g/mol .[14] The fully deuterated product, 4-Nitrotoluene-d7 (C₇D₇NO₂), should exhibit a molecular ion peak at m/z = 144.18, confirming the incorporation of seven deuterium atoms.[10][18]

| Technique | Non-Labeled (C₇H₇NO₂) | Labeled (C₇D₇NO₂) | Purpose |

| ¹H NMR | Aromatic: ~7.3 & 8.1 ppm; Methyl: ~2.4 ppm[16] | Signals absent or significantly reduced | Confirm isotopic enrichment |

| MS (m/z) | 137[19] | 144[18] | Confirm mass increase from deuteration |

| Melting Point | 51-54 °C[15] | 51-54 °C | Confirm identity (isotope effects on m.p. are minimal) |

Conclusion

The synthesis of 4-Nitrotoluene-d7 is a well-defined process that hinges on two key transformations: efficient hydrogen isotope exchange and controlled electrophilic nitration. By carefully selecting catalysts and managing reaction conditions, researchers can produce this valuable isotopically labeled compound with high purity and enrichment. The principles outlined in this guide—from understanding the causality of catalyst choice in HIE to controlling regioselectivity via temperature in nitration—provide a robust framework for the successful synthesis of 4-Nitrotoluene-d7 and other deuterated aromatic building blocks essential for advancing pharmaceutical and chemical research.

References

- Taiyo Nippon Sanso Corporation. (n.d.). Development of Flow Synthesis Method for Deuterated Aromatic Compounds. J-STAGE.

- Lescop, E., Schanda, P., & Amero, C. (2024). Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight. Journal of Biomolecular NMR.

-

Fall, Y., et al. (2019). A Protocol for the Ortho-Deuteration of Acidic Aromatic Compounds in D2O Catalyzed by Cationic RhIII. Organic Letters. Retrieved from [Link]

- Lee, J. H., et al. (2015). Method for preparing deuterated aromatic compounds. Google Patents.

-

Munday, J. P., et al. (2021). Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group. Chemistry – A European Journal. Retrieved from [Link]

- Li, J., et al. (2024). A method for synthesizing deuterated aromatic compounds. Google Patents.

-

Nishiguchi, T., et al. (2002). Aromatic H/D Exchange Reaction Catalyzed by Groups 5 and 6 Metal Chlorides. Chemistry Letters. Retrieved from [Link]

-

R. A. B. Bannard, L. C. Leitch. (1956). DEUTERATED ORGANIC COMPOUNDS. XXII. SYNTHESIS OF SOME DEUTERATED BENZENE DERIVATIVES. Canadian Journal of Chemistry. Retrieved from [Link]

-

Luo, S., et al. (2021). Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source. Synlett. Retrieved from [Link]

- Lee, J. H., et al. (2021). Method for preparing deuterated aromatic compounds. Google Patents.

-

Steverlynck, J., et al. (2021). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Chemistry – A European Journal. Retrieved from [Link]

-

Best, A. P., & Wilson, C. L. (1938). Direct Introduction of Deuterium into the Aromatic Nucleus. Part II. Orientation by Certain Substituents. Journal of the Chemical Society. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitrotoluene. Retrieved from [Link]

-

Ison, R. E., et al. (2020). H/D exchange under mild conditions in arenes and unactivated alkanes with C6D6 and D2O using rigid, electron-rich iridium PCP pincer complexes. Dalton Transactions. Retrieved from [Link]

-

Hanzlik, R. P., & Tullman, R. H. (1989). Deuterium isotope effects on toluene metabolism. Product release as a rate-limiting step in cytochrome P-450 catalysis. Biochemical and Biophysical Research Communications. Retrieved from [Link]

-

Kemball, C., & McCosh, R. (1971). Exchange reactions of benzene, toluene, and m-xylene with deuterium on silica–alumina and alumina catalysts. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Retrieved from [Link]

-

Derdau, V., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

Jiang, W., et al. (2023). Recycle experiment for hydrogen isotope exchange reaction of toluene. ResearchGate. Retrieved from [Link]

-

Leuthner, B., et al. (2005). Deuterium Isotope Effects in the Unusual Addition of Toluene to Fumarate Catalyzed by Benzylsuccinate Synthase. Journal of the American Chemical Society. Retrieved from [Link]

-

Wiberg, K. B., & Slaugh, L. H. (1958). The Deuterium Isotope Effect in the Side Chain Halogenation of Toluene. Journal of the American Chemical Society. Retrieved from [Link]

-

Organic Chemistry Portal. (2005). Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. Retrieved from [Link]

-

Eurisotop. (2016). Deuterated Reagents for Pharmaceuticals. Retrieved from [Link]

-

Jiménez-López, J., et al. (2023). Bringing Selectivity in H/D Exchange Reactions Catalyzed by Metal Nanoparticles through Modulation of the Metal and the Ligand Shell. Inorganic Chemistry. Retrieved from [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. International Agency for Research on Cancer. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). 4-Nitrotoluene | C7H7NO2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). 4-Nitrotoluene - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from [Link]

- Fierce, G. G., & Tyner, J. J. (1964). Method of making 4-nitrotoluene. Google Patents.

-

National Center for Biotechnology Information. (n.d.). 4-Nitrotoluene. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitrotoluene-d7. PubChem Compound Database. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of nitrotoluene. Retrieved from [Link]

-

McPherson, S. L., et al. (2021). Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2023). Synthesis of Nitrotoluene. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Nitrotoluene-d7. Retrieved from [Link]

Sources

- 1. Deuterium isotope effects on toluene metabolism. Product release as a rate-limiting step in cytochrome P-450 catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Deuterated Reagents for Pharmaceuticals | Eurisotop [eurisotop.com]

- 4. KR102285437B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 5. 4-Nitrotoluene | C7H7NO2 | CID 7473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tn-sanso.co.jp [tn-sanso.co.jp]

- 8. Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. 8. Direct introduction of deuterium into the aromatic nucleus. Part II. Orientation by certain substituents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. Making sure you're not a bot! [oc-praktikum.de]

- 13. Sciencemadness Discussion Board - Synthesis of Nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. 4-Nitrotoluene - Wikipedia [en.wikipedia.org]

- 15. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. 4-Nitrotoluene(99-99-0) 1H NMR spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. scbt.com [scbt.com]

- 19. researchgate.net [researchgate.net]

A Guide to the Commercial Availability and Purity of 4-Nitrotoluene-d7 for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the commercial availability and purity of 4-Nitrotoluene-d7 (CAS No. 84344-19-4), a deuterated analog of 4-nitrotoluene. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds as internal standards in quantitative analytical methods, particularly in mass spectrometry-based assays.

Introduction: The Critical Role of High-Purity Isotopic Standards

In modern analytical chemistry, especially within the realms of pharmaceutical development, clinical diagnostics, and environmental monitoring, the use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision in quantitative mass spectrometry.[1] 4-Nitrotoluene-d7, with its seven deuterium atoms, serves as an ideal internal standard for the quantification of its non-labeled counterpart, 4-nitrotoluene, a compound of interest in various industrial and environmental contexts.

The efficacy of a SIL-IS is intrinsically linked to its chemical and isotopic purity. The presence of impurities, whether they are non-deuterated or partially deuterated species, can introduce significant bias and variability into analytical measurements. Therefore, a thorough understanding of the commercial availability and the rigorous quality control measures employed by suppliers is paramount for any researcher incorporating 4-Nitrotoluene-d7 into their analytical workflows.

Commercial Availability and Supplier Overview

4-Nitrotoluene-d7 is readily available from several reputable suppliers of stable isotope-labeled compounds. These suppliers typically specialize in the synthesis and certification of high-purity research chemicals and reference materials. When sourcing this compound, it is crucial to consider not only the listed purity but also the supplier's accreditation and the comprehensiveness of the accompanying Certificate of Analysis (CoA). Many reputable suppliers operate under ISO 17034, which outlines the stringent requirements for the competence of reference material producers.[2][3][4]

Below is a summary of prominent commercial suppliers of 4-Nitrotoluene-d7:

| Supplier | Product Number (Example) | Stated Isotopic Purity (Typical) | Available Quantities |

| LGC Standards | TRC-N572312 | Not explicitly stated on the product page, refer to CoA[5] | 5 mg, 50 mg[5] |

| C/D/N Isotopes | D-7690 | 99 atom % D[1][6] | 0.5 g, 1 g[6] |

| Santa Cruz Biotechnology | sc-225403 | Refer to lot-specific CoA[7] | Inquire |

| Toronto Research Chemicals (TRC) | N572312 | Refer to lot-specific CoA[8] | 5 mg, 50 mg[8] |

Note: Availability and product details are subject to change. Researchers should always consult the supplier's website for the most current information.

The following diagram illustrates the typical supply chain for a certified reference material like 4-Nitrotoluene-d7.

Understanding and Scrutinizing the Certificate of Analysis (CoA)

The Certificate of Analysis is the most critical document accompanying a reference material. It provides a comprehensive summary of the identity, purity, and characterization of a specific lot of the compound. As a self-validating system, the CoA should provide sufficient detail to allow the end-user to assess the suitability of the material for their intended application.

While a complete, publicly available CoA for 4-Nitrotoluene-d7 was not found during the literature search for this guide, a partial document from LGC Standards confirms key identifiers.[7] A comprehensive CoA for a deuterated standard should ideally contain the following sections:

-

Product Identification: Includes the product name, catalog number, CAS number, molecular formula, and molecular weight.

-

Physical Properties: Appearance, melting point, etc.

-

Chemical Purity: This is typically determined by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The CoA should specify the method used and provide a quantitative purity value (e.g., >98%).

-

Isotopic Purity: This is a critical parameter for a deuterated standard. It is often determined by Mass Spectrometry and/or Nuclear Magnetic Resonance (NMR) spectroscopy. The CoA should provide the isotopic enrichment (e.g., atom % D) and ideally, the distribution of other isotopologues (d0 to d6).

-

Identity Confirmation: This section confirms the structure of the compound, typically using techniques like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The spectral data should be consistent with the structure of 4-Nitrotoluene-d7.

-

Lot-Specific Information: Includes the lot number, release date, and recommended storage conditions.

Researchers are strongly advised to request and carefully review the lot-specific CoA before using any deuterated standard.

Analytical Methodologies for Purity Assessment

The determination of both chemical and isotopic purity requires the use of sophisticated analytical techniques. The choice of method depends on the specific purity aspect being assessed.

Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of 4-Nitrotoluene-d7.[9] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information that can be used to identify and quantify the individual components.

-

Sample Preparation:

-

Accurately prepare a solution of the 4-Nitrotoluene-d7 standard in a high-purity solvent (e.g., ethyl acetate, acetonitrile) at a known concentration (e.g., 100 µg/mL).

-

-

GC-MS Instrumentation and Conditions (Example):

-

GC System: Agilent 7890B GC or equivalent.

-

MS System: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Inlet: Split/splitless, operated in splitless mode.

-

Oven Program: 60 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Source: Electron Ionization (EI) at 70 eV.

-

MS Quadrupole: Scan mode from m/z 40 to 300.

-

-

Data Analysis:

-

The purity is calculated by dividing the peak area of the 4-Nitrotoluene-d7 by the total area of all peaks in the chromatogram and expressing the result as a percentage.

-

The synthesis of 4-nitrotoluene typically involves the nitration of toluene.[10] This process can lead to the formation of isomeric impurities. Therefore, potential chemical impurities in 4-Nitrotoluene-d7 could include:

-

2-Nitrotoluene-d7

-

3-Nitrotoluene-d7

-

Dinitrotoluene-d6 (or other deuteration levels)

-

Residual non-nitrated Toluene-d8

The GC-MS method should be capable of separating these potential isomers to ensure accurate purity assessment.

Isotopic Purity Determination

The isotopic purity, specifically the atom percent of deuterium, is a critical quality attribute of 4-Nitrotoluene-d7. Both mass spectrometry and NMR spectroscopy are powerful tools for this determination.

Mass spectrometry can be used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition). By analyzing the relative intensities of the molecular ion peaks corresponding to different numbers of deuterium atoms (d0 to d7), the isotopic purity can be calculated.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurements. The GC-MS system described above can also be used.

-

Data Acquisition: Acquire the mass spectrum of the 4-Nitrotoluene-d7 standard, focusing on the molecular ion region.

-

Data Analysis:

-

Identify the monoisotopic mass for each isotopologue (d0 to d7).

-

Measure the peak area or intensity for each isotopologue.

-

Correct for the natural abundance of ¹³C.

-

Calculate the percentage of each isotopologue. The isotopic purity (atom % D) can be calculated from this distribution.

-

The following diagram illustrates the workflow for determining isotopic purity by mass spectrometry.

Quantitative NMR (qNMR) is a primary analytical method that can be used to determine isotopic purity.[11] For a deuterated compound, ¹H NMR can be used to quantify the amount of residual, non-deuterated material. By comparing the integral of a residual proton signal to the integral of a known internal standard or a signal from a non-deuterated portion of the molecule (if applicable), the isotopic enrichment can be calculated.[12]

-

Sample Preparation:

-

Accurately weigh a known amount of the 4-Nitrotoluene-d7 sample and a suitable internal standard (e.g., maleic acid) into an NMR tube.

-

Dissolve the sample and standard in a known volume of a high-purity deuterated solvent (e.g., Chloroform-d).

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate quantification.

-

-

Data Analysis:

-

Integrate the residual proton signals of 4-Nitrotoluene-d7 and the signal of the internal standard.

-

Calculate the molar ratio of the residual protons to the internal standard.

-

From this ratio and the known masses, calculate the percentage of non-deuterated and partially deuterated species, and subsequently the isotopic purity.

-

Conclusion: Ensuring Analytical Integrity through Rigorous Evaluation

References

-

Sadler, B. R., & Ropson, I. J. (2015). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. Environmental science & technology, 49(16), 9737–9745. [Link]

-

He, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 90(5), 3294–3301. [Link]

-

Wikipedia. (2023). Certified reference materials. Retrieved January 15, 2026, from [Link]

-

He, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. ACS Publications, 90(5), 3294–3301. [Link]

-

SCISPEC. (n.d.). Analysis of Explosives by Chemical Ionization GC/MS. Retrieved January 15, 2026, from [Link]

-

Labtopia. (n.d.). ISO 17034. Retrieved January 15, 2026, from [Link]

-

Lab Unlimited. (n.d.). ISO 17034 Certified Reference Materials CRM. Retrieved January 15, 2026, from [Link]

-

Sadler, B. R., & Ropson, I. J. (2015). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. ResearchGate. [Link]

-

He, M., et al. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. [Link]

-

NATA. (n.d.). Reference Materials Producers (ISO 17034) Accreditation. Retrieved January 15, 2026, from [Link]

-

Lu, W., et al. (2011). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]

-

Alzweiri, M., et al. (2015). Variations in GC–MS Response Between Analytes and Deuterated Analogs. ResearchGate. [Link]

-

Restek. (n.d.). 4-Nitrotoluene. Retrieved January 15, 2026, from [Link]

-

Jackman, H., et al. (2007). Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. Organic Letters, 9(25), 5179–5182. [Link]

-

Singh, R., et al. (2017). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 9(33), 4843–4852. [Link]

-

Wikipedia. (2023). Isotopic analysis by nuclear magnetic resonance. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 4-Nitrotoluene. Retrieved January 15, 2026, from [Link]

-

Fisher Scientific. (n.d.). 4-Nitrotoluene-d7, CDN. Retrieved January 15, 2026, from [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved January 15, 2026, from [Link]

-

National Measurement Laboratory. (2023). Reference Materials Catalogue 2024. Retrieved January 15, 2026, from [Link]

-

Sciencemadness Discussion Board. (2023). Synthesis of Nitrotoluene. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 4-Nitrotoluene-d7. Retrieved January 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). m-NITROTOLUENE. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). RU2323205C1 - Method for isolating 4-nitrotoluene.

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. researchtrendsjournal.com [researchtrendsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Nitrotoluene | CAS 99-99-0 | LGC Standards [lgcstandards.com]

- 5. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Nitrotoluene-d7: The Gold Standard for Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitrotoluene-d7 (CAS No. 84344-19-4), a deuterated stable isotope-labeled internal standard essential for high-precision quantitative analysis. We will delve into its fundamental physicochemical properties, the rationale behind its synthesis, and its critical application in isotope dilution mass spectrometry (IDMS). This document serves as a practical resource, offering detailed experimental protocols for its use in analytical workflows, particularly for the quantification of its non-labeled analogue, 4-nitrotoluene, in complex matrices. By grounding our discussion in established analytical principles and authoritative sources, this guide aims to equip researchers with the knowledge to effectively leverage 4-Nitrotoluene-d7 for achieving the highest standards of accuracy and reliability in their quantitative assays.

Introduction to 4-Nitrotoluene-d7

4-Nitrotoluene-d7 is a deuterated form of 4-nitrotoluene, an organic compound that consists of a toluene molecule substituted with a nitro group (-NO₂) at the para (4) position.[1][2] The "-d7" designation indicates that all seven hydrogen atoms on the parent molecule—three on the methyl group and four on the benzene ring—have been replaced with deuterium (D), a stable, heavy isotope of hydrogen.

The primary and indispensable role of 4-Nitrotoluene-d7 in the scientific community is its use as an internal standard for quantitative analysis, most notably in techniques combining chromatography with mass spectrometry (e.g., GC-MS, LC-MS). Due to its chemical identity being virtually identical to the non-labeled analyte (4-nitrotoluene), it co-elutes and ionizes similarly during analysis. However, its increased mass allows it to be distinguished by the mass spectrometer, making it the ideal tool for Isotope Dilution Mass Spectrometry (IDMS). This technique is paramount for correcting for analyte loss during sample preparation and for mitigating matrix effects, which are common challenges in complex samples such as environmental media, food products, and biological fluids.[3][4]

Physicochemical and Isotopic Properties

A thorough understanding of the properties of 4-Nitrotoluene-d7 is critical for its proper handling, storage, and application. The key data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 84344-19-4 | [5][6][7][8][9] |

| Molecular Formula | C₇D₇NO₂ or CD₃C₆D₄NO₂ | [5][6][7] |

| Molecular Weight | 144.18 g/mol | [5][6][7][8] |

| Synonyms | para-Nitrotoluene-d7, 4-Methyl-1-nitrobenzene-d7 | [5][8] |

| Isotopic Enrichment | Typically ≥99 atom % D | [7] |

| Appearance | Pale yellow crystalline solid | [2] |

| Storage Conditions | Store at room temperature | [7] |

| Stability | Stable under recommended storage conditions. Re-analysis for chemical purity is recommended after extended periods (e.g., three years). | [7] |

| Shipping | Classified as a Dangerous Good for transport (Toxic) | [7] |

Synthesis and Quality Validation

The synthesis of 4-Nitrotoluene-d7 is conceptually based on the established industrial nitration of toluene.[10][11][12] The critical difference lies in the starting material. To achieve full deuteration, Toluene-d8 is used as the precursor. The synthesis workflow involves the carefully controlled nitration of this deuterated starting material.

Synthetic Pathway Overview

The reaction is typically performed using a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid.[11][12] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Caption: General synthesis workflow for 4-Nitrotoluene-d7.

The reaction yields a mixture of isomers, primarily the ortho (2-) and para (4-) nitrotoluenes, with a smaller amount of the meta (3-) isomer.[12][13] The desired 4-nitrotoluene-d7 isomer is then separated and purified from this mixture, typically through fractional crystallization or chromatography, to achieve high chemical purity.

Isotopic Purity Assessment

The single most important quality parameter for an internal standard is its isotopic purity. This is defined as the percentage of the molecules that contain the desired number of deuterium atoms. It is crucial that the isotopic enrichment is high (e.g., >99%) to prevent interference at the mass-to-charge ratio (m/z) of the non-labeled analyte.

Protocol: Isotopic Purity Verification by Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the 4-Nitrotoluene-d7 standard in a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation : Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to accurately determine the mass of the molecular ions.

-

Data Acquisition : Acquire the mass spectrum in full scan mode, focusing on the m/z region corresponding to the unlabeled (137.14 g/mol ) and the fully deuterated (144.18 g/mol ) compounds.[1][8]

-

Analysis : Integrate the peak areas for the isotopic cluster. The isotopic purity is calculated by comparing the abundance of the fully deuterated ion (M+7) to the sum of all related isotopic peaks.[14] The contribution from the natural abundance of ¹³C must be mathematically corrected for an accurate assessment.[14]

Core Application: Isotope Dilution Mass Spectrometry (IDMS)

The utility of 4-Nitrotoluene-d7 is fully realized in the context of IDMS, a technique that provides the highest accuracy in quantitative analysis.[4]

The Principle of IDMS

In a typical quantitative workflow, the analyte of interest (4-nitrotoluene) is extracted from a sample matrix. During this multi-step process (extraction, cleanup, concentration), some amount of the analyte is inevitably lost. Furthermore, when the final extract is analyzed, other compounds from the matrix can co-elute and interfere with the ionization of the analyte, either suppressing or enhancing the signal. This "matrix effect" is a major source of error.

IDMS overcomes these challenges by introducing a known amount of the isotopically labeled standard (4-Nitrotoluene-d7) into the sample at the very beginning of the workflow. Because the labeled standard is chemically identical to the analyte, it experiences the exact same percentage of loss during sample preparation and the exact same degree of ionization suppression or enhancement.

The mass spectrometer detects both the analyte and the internal standard. Quantification is not based on the absolute signal of the analyte, but on the ratio of the analyte signal to the internal standard signal. Since any losses or matrix effects impact both compounds equally, the ratio remains constant and directly proportional to the initial concentration of the analyte.[3]

Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow.

Experimental Protocol: Quantification in Environmental Samples

This section provides a generalized protocol for the quantification of 4-nitrotoluene in a soil sample using 4-Nitrotoluene-d7 as an internal standard, based on principles outlined in EPA methods for nitroaromatics.[15][16][17]

Materials and Reagents

-

Standards : Certified reference standards of 4-nitrotoluene and 4-Nitrotoluene-d7.

-

Solvents : HPLC or GC-grade methanol, acetonitrile, and reagent water.

-

Apparatus : Analytical balance, ultrasonic bath, centrifuge, autosampler vials, GC-MS or LC-MS/MS system.

Stock and Working Standard Preparation

-

Primary Stock Solutions (1000 µg/mL) : Accurately weigh and dissolve 10 mg of 4-nitrotoluene and 10 mg of 4-Nitrotoluene-d7 each in 10 mL of methanol in separate volumetric flasks.

-

Internal Standard (ISTD) Spiking Solution (10 µg/mL) : Dilute the 4-Nitrotoluene-d7 primary stock 1:100 with methanol.

-

Calibration Standards : Prepare a series of calibration standards by serially diluting the 4-nitrotoluene primary stock. Spike each calibration level with a constant amount of the ISTD Spiking Solution to achieve a fixed concentration (e.g., 100 ng/mL) in every vial. A typical calibration range might be 1-500 ng/mL.

Sample Preparation and Extraction

-

Weighing : Accurately weigh 5 g of the homogenized soil sample into a centrifuge tube.

-

Spiking : Add a precise volume (e.g., 50 µL) of the ISTD Spiking Solution (10 µg/mL) to the soil.

-

Extraction : Add 10 mL of methanol to the tube. Vortex vigorously for 1 minute.

-

Sonication : Place the tube in an ultrasonic bath for 20 minutes to ensure efficient extraction.[18]

-

Centrifugation : Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

-

Final Extract : Carefully transfer the supernatant (methanol extract) to a clean vial for analysis. If necessary, filter the extract through a 0.22 µm syringe filter.

GC-MS Analysis

-

System : Gas chromatograph coupled to a mass spectrometer.

-

Column : A non-polar column like a DB-5ms is often suitable.

-

Injection : 1 µL of the final extract.

-

Oven Program : Start at 60°C, hold for 1 min, ramp to 250°C at 15°C/min.

-

MS Detection : Use Selected Ion Monitoring (SIM) mode for maximum sensitivity.

Data Analysis and Calculation

-

Generate Calibration Curve : For each calibration standard, calculate the response ratio (Peak Area of 4-nitrotoluene / Peak Area of 4-Nitrotoluene-d7). Plot this ratio against the concentration of 4-nitrotoluene to generate a linear regression curve.

-

Calculate Sample Concentration : Determine the response ratio for the unknown sample. Use the calibration curve equation to calculate the concentration of 4-nitrotoluene in the extract.

-

Final Result : Adjust the calculated concentration for the initial sample weight and extraction volume to report the final result in µg/kg or mg/kg.

Safety and Handling

4-Nitrotoluene and its deuterated analogue are classified as toxic compounds.[7] They should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. Consult the Safety Data Sheet (SDS) provided by the supplier for detailed handling and disposal information.[7]

Conclusion

4-Nitrotoluene-d7 is more than just a chemical; it is a critical tool that enables analytical scientists to achieve the highest levels of accuracy and precision in quantitative analysis. Its role as an internal standard in isotope dilution mass spectrometry is fundamental to overcoming the inherent challenges of analyte loss and matrix effects. By understanding its properties, synthesis, and the principles of its application, researchers in environmental science, drug development, and other fields can produce data that is not only reliable and reproducible but also defensible under the strictest scientific scrutiny.

References

-

Pharmaffiliates. (n.d.). 4-Nitrotoluene-d7. Retrieved from [Link][5]

-

National Center for Biotechnology Information. (n.d.). 4-Nitrotoluene-d7. PubChem Compound Database. Retrieved from [Link][8]

-

National Institute of Standards and Technology. (n.d.). 4-nitrotoluene. NIST Chemistry WebBook. Retrieved from [Link][21]

-

National Center for Biotechnology Information. (n.d.). 4-Nitrotoluene. PubChem Compound Database. Retrieved from [Link][1]

-

Wikipedia. (n.d.). 4-Nitrotoluene. Retrieved from [Link][10]

-

Mol-Instincts. (n.d.). 4-Nitrotoluene. Retrieved from [Link][2]

-

SIELC Technologies. (2018). Separation of 4-Nitrotoluene on Newcrom R1 HPLC column. Retrieved from [Link][22]

-

Organic Chemistry Portal. (2005). Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. Retrieved from [Link][11]

-

Google Patents. (1964). Method of making 4-nitrotoluene. Retrieved from [13]

-

Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link][3]

-

Chemsrc. (n.d.). 4-Nitrotoluene-d7. Retrieved from [Link][23]

-

SpectraBase. (n.d.). 4-Nitrotoluene - Optional[MS (GC)] - Spectrum. Retrieved from [Link][20]

-

U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link][15]

-

AssuredBio. (n.d.). Nitroaromatic Compounds by GC/FID. Retrieved from [Link][18]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link][14]

-

Shimadzu Scientific Instruments. (n.d.). Enhanced Analysis of explosives listed in EPA Method 8330B using APCI-LC-MS/MS. Retrieved from [Link][16]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrotoluenes - ANALYTICAL METHODS. Retrieved from [Link][17]

-

PrepChem. (n.d.). Preparation of nitrotoluene. Retrieved from [Link][12]

Sources

- 1. 4-Nitrotoluene | C7H7NO2 | CID 7473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. lcms.cz [lcms.cz]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scbt.com [scbt.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. 4-Nitrotoluene-d7 | C7H7NO2 | CID 45040120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. clinivex.com [clinivex.com]

- 10. 4-Nitrotoluene - Wikipedia [en.wikipedia.org]

- 11. Making sure you're not a bot! [oc-praktikum.de]

- 12. prepchem.com [prepchem.com]

- 13. US3149169A - Method of making 4-nitrotoluene - Google Patents [patents.google.com]

- 14. almacgroup.com [almacgroup.com]

- 15. epa.gov [epa.gov]

- 16. ssi.shimadzu.com [ssi.shimadzu.com]

- 17. ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Analytical Method [keikaventures.com]

- 19. 4-Nitrotoluene(99-99-0) MS [m.chemicalbook.com]

- 20. spectrabase.com [spectrabase.com]

- 21. 4-nitrotoluene [webbook.nist.gov]

- 22. 4-Nitrotoluene | SIELC Technologies [sielc.com]

- 23. 4-Nitrotoluene-d7 | CAS#:84344-19-4 | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to the Safe Handling and Application of 4-Nitrotoluene-d7

This guide provides an in-depth examination of 4-Nitrotoluene-d7, a deuterated analogue of 4-Nitrotoluene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven handling protocols. The strategic replacement of hydrogen with deuterium atoms can significantly alter a compound's metabolic fate due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond can slow metabolic processes involving C-H bond cleavage[1]. While this offers advantages in pharmaceutical research, it also necessitates a nuanced approach to safety and handling, treating the compound with the same, if not greater, caution as its non-deuterated counterpart.

Compound Identification and Physicochemical Properties

4-Nitrotoluene-d7 is the deuterated form of 4-Nitrotoluene, where all seven hydrogen atoms have been replaced with deuterium. This isotopic substitution is crucial for its application in metabolic studies and as an internal standard in quantitative analysis. While toxicological data is extensive for the parent compound, 4-Nitrotoluene (CAS 99-99-0), specific comprehensive studies on the deuterated analogue are less common. Therefore, as a primary safety principle, the toxicological profile of the non-deuterated form must be assumed for 4-Nitrotoluene-d7.

The macroscopic physical properties are not expected to differ significantly from the parent compound.

| Property | Value | Source |

| Chemical Name | 4-Nitrotoluene-d7 | [2][3][4] |

| Synonyms | para-Nitrotoluene-d7, 4-Methyl-1-nitrobenzene-d7 | [2][3] |

| CAS Number | 84344-19-4 | [2][3][4] |

| Parent CAS Number | 99-99-0 | [5][6][7] |

| Molecular Formula | C₇D₇NO₂ | [3] |

| Molecular Weight | 144.18 g/mol | [2][3] |

| Appearance | Colorless to light yellow solid | [5] |

| Melting Point | 52-54 °C | [6][8] |

| Boiling Point | 238 °C | [5][8] |

| Flash Point | 106.1 °C | [6] |

| Log Pow (Octanol/Water) | 2.37 - 2.41 | [5][6] |

| Vapor Pressure | 0.13 hPa at 20 °C | [5] |

Hazard Identification and GHS Classification

Based on the data for 4-Nitrotoluene, 4-Nitrotoluene-d7 must be handled as a substance with significant acute and chronic health hazards. The Globally Harmonized System (GHS) classification dictates the necessary precautions.

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.

-

H373: May cause damage to organs through prolonged or repeated exposure. The substance may have effects on the blood, liver, and testes[5].

-

H411: Toxic to aquatic life with long-lasting effects.

Precautionary Statements: [5][7][8]

-

Prevention:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P311: Call a POISON CENTER or doctor/physician.

-

P391: Collect spillage.

-

-

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Toxicological Profile (Data for 4-Nitrotoluene, CAS 99-99-0)

The primary toxicological concern is acute toxicity via all routes of exposure and target organ damage upon repeated exposure[5][7]. Absorption into the body can lead to the formation of methemoglobin, which causes cyanosis, and symptoms may be delayed[8].

| Toxicity Metric | Value | Species | Source |

| LD50 Oral | > 2250 mg/kg | Rat | [5] |

| LD50 Dermal | > 750 mg/kg | Rat | [5] |

| LC50 Inhalation | > 851 mg/m³ | Rat | [5] |

| STOT-Repeated Exposure | May cause damage to blood, liver, and testes. | N/A | [5] |

Causality Note: The toxic effects are attributed to the nitroaromatic structure. While deuteration can alter metabolism, it does not remove the inherent toxicity of the pharmacophore. Therefore, assuming an identical hazard profile is the only scientifically defensible approach for ensuring personnel safety.

Experimental Protocol: Safe Handling and Storage

This protocol is designed as a self-validating system, where adherence to each step inherently minimizes risk.

4.1. Pre-Handling Preparations

-

Risk Assessment: Before any work, conduct a full risk assessment specific to the planned experiment.

-

SDS Review: Read and understand the Safety Data Sheet (SDS) for 4-Nitrotoluene[5][7][8]. Ensure all personnel involved are familiar with the hazards and emergency procedures.

-

Engineering Controls: Verify that a certified chemical fume hood is available and functioning correctly. All manipulations of the solid compound or its solutions must occur within the fume hood.

-

PPE Donning: Put on the required Personal Protective Equipment (See Section 5).

-

Spill Kit: Ensure a spill kit with appropriate absorbent materials for chemical spills is readily accessible[1].

4.2. Handling the Compound

-

Inert Atmosphere: For applications where isotopic purity is critical, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent H/D exchange with atmospheric moisture[1][9]. A glove box is recommended for highly sensitive applications[9].

-

Weighing: Weigh the compound in the fume hood. Use non-sparking tools[5]. Tare a sealed container, add the compound, and seal it before removing it from the balance to minimize contamination.

-

Dissolution: If preparing a solution, add the solvent to the sealed container with the compound slowly. Keep the container closed as much as possible.

-

Container Labeling: All primary and secondary containers must be clearly labeled with the full chemical name ("4-Nitrotoluene-d7"), CAS number, and appropriate hazard pictograms[1].

4.3. Storage

-

Conditions: Store in a cool, dry, well-ventilated, and locked area, separated from incompatible materials such as strong oxidizing agents, acids, and bases[5]. The recommended storage temperature is typically room temperature unless otherwise specified by the supplier[10].

-

Container Integrity: Keep the container tightly closed to prevent moisture ingress and sublimation[9][11]. For long-term storage, consider a desiccator[9].

-

Inventory: Maintain a meticulous and up-to-date inventory of the compound[1].

4.4. Waste Disposal

-

Collection: Collect all waste materials (including contaminated gloves, wipes, and containers) in a designated, labeled hazardous waste container.

-

Disposal: Dispose of waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations[8]. Do not allow the product to enter drains[8].

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory.

-

Engineering Controls: All work must be performed in a certified chemical fume hood to minimize inhalation risk[5].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield[5].

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated[5].

-

Respiratory Protection: For situations where a fume hood is not feasible or during a large spill, a NIOSH-approved respirator with appropriate cartridges is required[5].

-

Trustworthiness Note: This PPE ensemble is selected to provide a barrier against all potential routes of exposure—inhalation, dermal contact, and ocular contact—as identified in the GHS classification.

First Aid and Emergency Procedures

Immediate and correct response to exposure is critical.

| Exposure Route | First Aid Measures | Source |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [5][7] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. Seek immediate medical attention. | [5][7][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. | [7][8] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Give two glasses of water to drink. Seek immediate medical attention. | [7][8] |

Spill Management:

-

Evacuate all non-essential personnel from the area[8].

-

Wearing full PPE, contain the spill using an appropriate absorbent material.

-

Carefully collect the material into a labeled hazardous waste container[7][8].

-

Decontaminate the spill area.

-

Avoid generating dust[8].

Visualization: Safe Handling Workflow

The following diagram outlines the critical decision points and workflow for safely handling 4-Nitrotoluene-d7.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Nitrotoluene-d7 | C7H7NO2 | CID 45040120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 4-Nitrotoluene-d7 | CAS#:84344-19-4 | Chemsrc [chemsrc.com]

- 5. echemi.com [echemi.com]

- 6. 4-Nitrotoluene | CAS#:99-99-0 | Chemsrc [chemsrc.com]

- 7. lobachemie.com [lobachemie.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. hpc-standards.com [hpc-standards.com]

The Solubility Profile of 4-Nitrotoluene-d7: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the solubility of 4-Nitrotoluene-d7, a deuterated analog of 4-nitrotoluene, in a range of common laboratory solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize isotopically labeled compounds. The guide covers the theoretical underpinnings of solubility, the anticipated effects of deuteration on the physicochemical properties of 4-nitrotoluene, and presents available solubility data for the non-deuterated parent compound as a predictive baseline. Furthermore, a detailed, field-proven experimental protocol for determining the precise solubility of 4-Nitrotoluene-d7 is provided to empower researchers to generate critical data for their specific applications.

Introduction: The Significance of 4-Nitrotoluene-d7 in Modern Research

4-Nitrotoluene and its isotopologues are important intermediates in the synthesis of a variety of organic compounds, including dyes, pharmaceuticals, and agrochemicals.[1][2][3] The deuterated form, 4-Nitrotoluene-d7, where the seven hydrogen atoms on the toluene ring and methyl group are replaced with deuterium, serves as a valuable tool in mechanistic studies, as an internal standard in analytical chemistry, and in the development of deuterated drugs with potentially altered metabolic profiles.

Understanding the solubility of 4-Nitrotoluene-d7 is paramount for its effective use in these applications. Proper solvent selection is critical for reaction optimization, purification, formulation, and analytical method development. This guide aims to provide a comprehensive resource on the solubility of this important compound.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The overall process of dissolution involves the overcoming of solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

4-Nitrotoluene possesses a molecular structure with both polar and non-polar characteristics. The aromatic benzene ring and the methyl group are non-polar, while the nitro group (-NO2) is strongly polar. This amphiphilic nature suggests that its solubility will be significant in a range of solvents with varying polarities.

The Deuterium Isotope Effect on Solubility

The substitution of hydrogen with deuterium can subtly influence the physicochemical properties of a molecule, an observation known as the deuterium isotope effect.[5] While the kinetic isotope effect, which affects reaction rates, is more widely discussed, thermodynamic isotope effects can also impact properties like solubility.

The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in intermolecular forces, such as van der Waals interactions and hydrogen bonding. For instance, a study on the deuterated drug flurbiprofen-d8 showed a twofold increase in solubility compared to its non-deuterated counterpart.[6] This was attributed to alterations in the crystal lattice energy and interactions with water molecules.[6] Therefore, it is plausible that the solubility of 4-Nitrotoluene-d7 may differ from that of 4-nitrotoluene. However, without direct experimental data, the magnitude and direction of this effect remain speculative.

Solubility Profile of 4-Nitrotoluene (Non-Deuterated Analog)

| Solvent | Polarity | Qualitative Solubility | Quantitative Solubility (at specified temperature) |

| Water | High | Poorly soluble/Insoluble[2][3][7][8][9] | 0.35 g/L (20 °C)[7][10][11][12][13] |

| Methanol | High | Soluble[14] | Data not available |

| Ethanol (95%) | High | Soluble[7] | 50-100 mg/mL (20.5 °C)[1] |

| Acetone | High | Soluble/Very Soluble[2][15] | ≥ 100 mg/mL (20.5 °C)[1] |

| Dimethyl Sulfoxide (DMSO) | High | Expected to be soluble | Data not available |

| Chloroform | Medium | Soluble[15] | Data not available |

| Dichloromethane | Medium | Soluble | Data not available |

| Ethyl Acetate | Medium | Soluble | Data not available |

| Benzene | Low | Soluble[7][15] | Data not available |

| Toluene | Low | Soluble | Data not available |

| Carbon Tetrachloride | Low | Very Soluble[15] | Data not available |

| Hexane | Low | Soluble[16] | Data not available |

Note: The qualitative descriptors are based on information from various chemical suppliers and databases. The quantitative data is from specific studies and may vary with experimental conditions.

Experimental Determination of 4-Nitrotoluene-d7 Solubility: A Validated Protocol

Given the absence of comprehensive published data for 4-Nitrotoluene-d7, experimental determination of its solubility is essential for any research application. The following protocol outlines a reliable method for determining the solubility of a solid compound in a given solvent.

Materials and Equipment

-

4-Nitrotoluene-d7 (solid)

-

Selected laboratory solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 4-Nitrotoluene-d7.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 4-Nitrotoluene-d7 into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

To each vial, add a precise volume of the desired solvent.

-

Securely cap the vials and vortex thoroughly to create a slurry.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples continuously (e.g., using a shaker or rotator) for a sufficient period to ensure equilibrium is reached. A minimum of 24 to 48 hours is recommended.

-

-

Sampling and Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved solid.

-

Accurately dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of 4-Nitrotoluene-d7 of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV or GC-FID).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L).

-

Logical Framework for Solvent Selection

The choice of solvent is dictated by the intended application. The following diagram provides a logical approach to solvent selection based on the properties of 4-Nitrotoluene-d7.

Caption: Logical framework for selecting a suitable solvent for 4-Nitrotoluene-d7.

Conclusion and Future Perspectives

This guide provides a comprehensive overview of the solubility of 4-Nitrotoluene-d7, leveraging data from its non-deuterated analog and established principles of physical chemistry. While the provided data for 4-nitrotoluene offers a strong predictive foundation, it is imperative for researchers to experimentally determine the solubility of 4-Nitrotoluene-d7 in their specific solvent systems to ensure accuracy and reproducibility in their work. The detailed experimental protocol provided herein offers a robust framework for generating this critical data.

Future studies should focus on the quantitative determination of the solubility of 4-Nitrotoluene-d7 in a wide array of laboratory solvents and at various temperatures. Such data would be invaluable to the scientific community and would further elucidate the subtle yet significant effects of deuteration on the physicochemical properties of nitroaromatic compounds.

References

-

Danish Environmental Protection Agency. (2007). Environmental Project, 941 – Substance flow analysis of 4-nitrotoluen. [Link]

-

ChemBK. 4-Nitrotoluene. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

LookChem. 4-Nitrotoluene 99-99-0 wiki. [Link]

-

OECD. (2003). SIDS Initial Assessment Report for 4-Nitrotoluene. [Link]

-

PubChem. 4-Nitrotoluene. [Link]

-

eThermo. 4-nitrotoluene Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on. [Link]

-

Grokipedia. 4-Nitrotoluene. [Link]

-

Jarvie, A. W. P. The Deuterium Isotope Effect in Aromatic Sulphonation. University of Glasgow. [Link]

-

PubMed. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase. [Link]

-

ResearchGate. 3-Nitrotoluene and 4-nitrotoluene molecular structure. [Link]

-

Chemsrc. 4-Nitrotoluene | CAS#:99-99-0. [Link]

-

NIH. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. [Link]

-

Wikipedia. 4-Nitrotoluene. [Link]

-

ACS Publications. Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect. [Link]

-

NIH. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. [Link]

-

RSC Publishing. Deuterium solvent isotope effects on reactions involving the aqueous hydroxide ion. [Link]

-

PubMed Central. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. [Link]

-

RosDok. Development of Hydrogen Isotope Exchange Methodologies for the Deuteration of Aromatic Substrates. [Link]

-

Alpha Chemika. 4-NITROTOLUENE For Synthesis. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... [Link]

-

ResearchGate. Physical and Chemical Properties of Predominant Nitroaromatics and Nitramines. [Link]

-

OSTI.GOV. Deuterium, methyl, and solvent effects on the phosphorescence lifetime of benzene. [Link]

-

Scribd. Reactivity of Methyl and Nitro Benzene. [Link]

-

ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

RSC Publishing. Deuterium solvent isotope effects in methanol solution. Part III. Proton transfer from 2-nitropropane and from 3-methyl-1-phenylbutyl phenyl ketone to methoxide ion. [Link]

Sources

- 1. Environmental Project, 941 – Substance flow analysis of 4-nitrotoluen – 1 Introduction [www2.mst.dk]

- 2. Page loading... [wap.guidechem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. chem-casts.com [chem-casts.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 4-Nitrotoluene CAS#: 99-99-0 [m.chemicalbook.com]

- 9. 4-Nitrotoluene - Wikipedia [en.wikipedia.org]

- 10. 4-Nitrotoluene | CAS#:99-99-0 | Chemsrc [chemsrc.com]

- 11. 4-Nitrotoluene | 99-99-0 [chemicalbook.com]

- 12. 4-Nitrotoluene, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 13. 4-Nitrotoluene, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. Alfa Aesar 4-Nitrotoluene, 99% 100 g | Buy Online | Alfa Aesar™ | Fisher Scientific [fishersci.no]

- 15. 4-Nitrotoluene | C7H7NO2 | CID 7473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

A Guide to the Long-Term Stability and Recommended Storage of 4-Nitrotoluene-d7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've frequently encountered questions regarding the proper handling and storage of stable isotope-labeled (SIL) compounds. The integrity of these critical reagents is paramount, as their degradation can compromise the validity of experimental data, leading to costly and time-consuming setbacks. This guide provides a comprehensive overview of the factors influencing the stability of 4-Nitrotoluene-d7, offering field-proven insights and protocols to ensure its long-term viability.

4-Nitrotoluene-d7 (4-NT-d7) serves as an invaluable internal standard in a variety of analytical applications, particularly in environmental analysis and drug metabolism studies, where it is used for the quantification of its unlabeled counterpart. Its efficacy is directly tied to its chemical purity and isotopic enrichment. Therefore, understanding its stability profile is not merely a matter of good laboratory practice but a prerequisite for robust and reproducible science.

Physicochemical Profile of 4-Nitrotoluene-d7

A foundational understanding of the compound's properties is essential for predicting its behavior and devising appropriate storage strategies.

| Property | 4-Nitrotoluene-d7 | 4-Nitrotoluene (Unlabeled) |

| Chemical Formula | CD₃C₆D₄NO₂ | C₇H₇NO₂[1] |

| Molecular Weight | 144.18 g/mol [2] | 137.14 g/mol [1][3] |

| CAS Number | 84344-19-4[2][4] | 99-99-0[1] |

| Appearance | Pale yellow solid / Crystalline solid[1] | Pale yellow solid / Crystalline solid[1] |

| Melting Point | 52-54 °C (lit.) | 51.63 - 54.5 °C (lit.)[1][5] |

| Boiling Point | 238 °C (lit.) | 238.3 °C (lit.)[1][5] |

| Isotopic Enrichment | Typically ≥99 atom % D[2] | Not Applicable |

| Solubility | Soluble in Dichloromethane, Ethanol, Ethyl Acetate[4] | Soluble in acetone, benzene, chloroform, diethyl ether, and ethanol[6] |

Core Principles of Stability: Chemical and Isotopic Integrity

The stability of a deuterated compound like 4-NT-d7 is a dual concept, encompassing both its molecular structure and its isotopic label.[7]

-

Chemical Stability: This refers to the resistance of the 4-NT-d7 molecule to degrade into other chemical species (impurities). The primary drivers of chemical degradation are temperature, light, moisture, and oxygen.[7]

-

Isotopic Stability: This refers to the retention of the deuterium (D) atoms at their labeled positions. The primary concern is the potential for hydrogen-deuterium (H/D) exchange, where deuterium atoms are replaced by protium (¹H) from environmental sources, such as trace moisture.[8] While the C-D bonds on an aromatic ring and a methyl group are generally stable, certain conditions (e.g., acidic or basic environments) can facilitate this exchange.[8][9]

Potential Degradation Pathways

Understanding the potential chemical transformations of 4-nitrotoluene is crucial for mitigating degradation. The molecule has two primary reactive sites: the nitro group (-NO₂) and the methyl group (-CH₃).

-

Oxidation of the Methyl Group: The methyl group is susceptible to oxidation, which can proceed through 4-nitrobenzyl alcohol and 4-nitrobenzaldehyde to ultimately form 4-nitrobenzoic acid.[10][11][12] This pathway is a common metabolic route in microorganisms and can be initiated by chemical oxidants or atmospheric oxygen over long periods.[11][12]

-

Reduction of the Nitro Group: The nitro group can be reduced to a hydroxylamino group (-NHOH) and subsequently to an amino group (-NH₂), forming 4-hydroxylaminotoluene and 4-aminotoluene, respectively.[10] This is a common reductive pathway.

-

Photodegradation: Aromatic nitro compounds are known to be sensitive to light. UV radiation can provide the energy to initiate degradation reactions, leading to a complex mixture of byproducts.

The following diagram illustrates the primary chemical degradation pathways.

Recommended Long-Term Storage Conditions

Based on the chemical properties and potential degradation pathways, the following conditions are recommended to ensure the long-term stability of 4-Nitrotoluene-d7. The overarching goal is to mitigate the influence of heat, light, oxygen, and moisture.[7]

| Parameter | Recommendation | Rationale |

| Temperature | -20°C [4] | Low temperatures significantly reduce the rate of all chemical reactions, including oxidation and reduction. While some suppliers may ship at room temperature, this is for short transit times. For long-term storage (>1 year), cold storage is imperative.[7] |

| Light | Store in the dark (e.g., in an amber vial inside a box) | Protects the compound from photodegradation. Aromatic nitro compounds can be light-sensitive.[7] |

| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Displacing air with an inert gas prevents oxidation of the methyl group. This is especially critical if the container will be opened multiple times.[7] |

| Moisture | Tightly sealed container in a dry environment (e.g., desiccator) | Prevents hydrolysis and minimizes the risk of H/D exchange with atmospheric water.[3][7] |

| Container | Tightly sealed, amber glass vial with a PTFE-lined cap | Amber glass blocks UV light. A tightly sealed, high-quality cap prevents moisture ingress and solvent evaporation (if in solution). |

| Form | Solid (crystalline) | Storing the compound in its solid, crystalline form is generally preferred over storing it in solution, as solvent interactions can sometimes accelerate degradation.[13] |

Protocol for a Self-Validating Long-Term Stability Study